
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a synthetic compound that belongs to the class of cyclobutane carboxamides. It is commonly referred to as "FLF-147" and is known for its potential applications in scientific research. This compound has gained significant attention due to its ability to modulate the activity of certain proteins, which makes it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide involves the modulation of protein activity. It has been found to bind to certain proteins and alter their conformation, which results in a change in their activity. This modulation of protein activity can lead to various cellular responses such as cell growth inhibition, apoptosis induction, and differentiation.
Biochemical and Physiological Effects:
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. It has been shown to have neuroprotective effects in the study of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has several advantages and limitations for lab experiments. Its ability to modulate protein activity makes it a potential candidate for drug discovery and development. However, its mechanism of action is not fully understood, which makes it challenging to study. It also has limited solubility in water, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide. One potential direction is to study its potential as a cancer therapy. It has shown promising results in the inhibition of cancer cell growth and induction of apoptosis, which makes it a potential candidate for cancer treatment. Another direction is to study its potential as a neuroprotective agent. It has shown neuroprotective effects in the study of Alzheimer's disease and Parkinson's disease, which makes it a potential candidate for the treatment of these diseases. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis method of N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide is a multi-step process that involves the use of several reagents and solvents. The first step involves the preparation of 3-fluorophenylacetic acid, which is then converted into 3-fluorophenylacetyl chloride. This intermediate is then reacted with N-ethylcyclobutanamine to obtain N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide has shown promising results in various scientific research applications. It has been found to modulate the activity of certain proteins that are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. This makes it a potential candidate for drug discovery and development. It has also been used in the study of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
N-ethyl-1-(3-fluorophenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-2-15-12(16)13(7-4-8-13)10-5-3-6-11(14)9-10/h3,5-6,9H,2,4,7-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZSJXYRZNSYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1(CCC1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

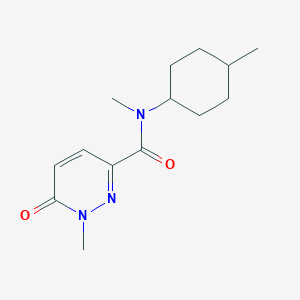
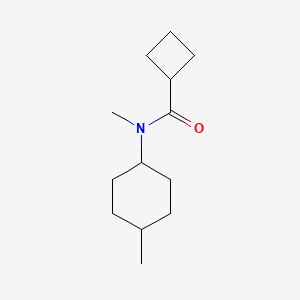
![1-[5-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-methylpyrrol-3-yl]ethanone](/img/structure/B7509120.png)

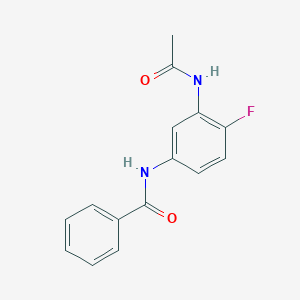
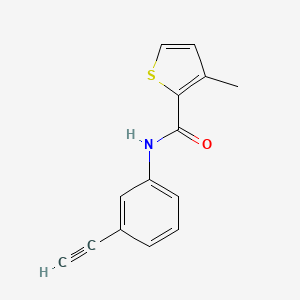
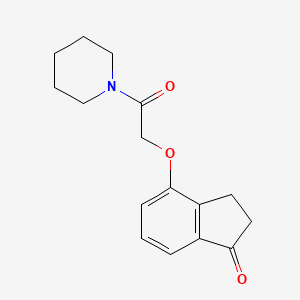
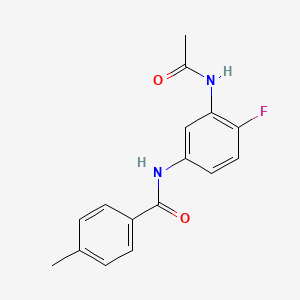

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7509161.png)
![1-[1-(4-fluorophenyl)ethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7509163.png)
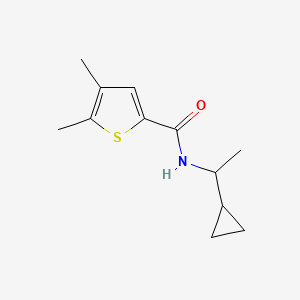
![1-[2-(1-Methylpyrrol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7509171.png)
![N-[(4-fluorophenyl)methyl]-N,1,5-trimethylpyrazole-4-carboxamide](/img/structure/B7509173.png)